REACTION_CXSMILES
|
CC1[CH2:6][CH2:5][C:4](=[O:7])[CH:3]=1.[CH2:8]([Mg]Cl)[CH3:9].[CH2:12]1COC[CH2:13]1>>[CH2:12]([C:8]1([CH3:9])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3]1)[CH3:13]
|
Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
CC1=CC(CC1)=O
|
Name
|
|
Quantity
|
218 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Cl
|
Name
|
CuCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
The crude product was distilled over a 15 cm Vigreux column (B.p. 50° C. at 5 Torr)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CC(CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |